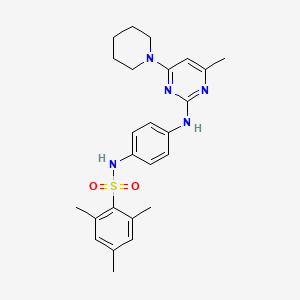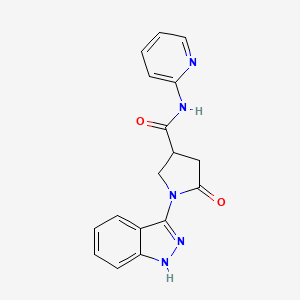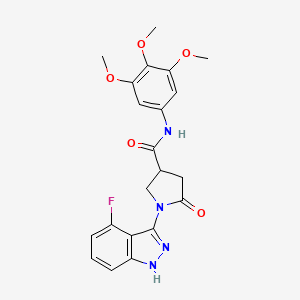![molecular formula C16H16N4O3 B11234797 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11234797.png)
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-Dihidro-2H-1,5-benzodioxepin-7-il)-2-(metoximetil)[1,2,4]triazolo[1,5-a]pirimidina es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un anillo de benzodioxepina fusionado con una porción de triazolopirimidina, lo que contribuye a su diversa reactividad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-2-(metoximetil)[1,2,4]triazolo[1,5-a]pirimidina generalmente implica reacciones orgánicas de varios pasos. El paso inicial a menudo incluye la formación del anillo de benzodioxepina a través de reacciones de ciclización que involucran precursores apropiados.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de alto rendimiento, técnicas avanzadas de purificación como la cromatografía y medidas estrictas de control de calidad para garantizar la consistencia en el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
7-(3,4-Dihidro-2H-1,5-benzodioxepin-7-il)-2-(metoximetil)[1,2,4]triazolo[1,5-a]pirimidina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden ocurrir en posiciones específicas en los anillos de benzodioxepina y triazolopirimidina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
7-(3,4-Dihidro-2H-1,5-benzodioxepin-7-il)-2-(metoximetil)[1,2,4]triazolo[1,5-a]pirimidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 7-(3,4-dihidro-2H-1,5-benzodioxepin-7-il)-2-(metoximetil)[1,2,4]triazolo[1,5-a]pirimidina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
3,4-Dihidro-2H-1,5-benzodioxepin-7-carboxaldehído: Comparte el anillo de benzodioxepina pero carece de la porción de triazolopirimidina.
Metil Benzodioxepinona: Otro compuesto con un anillo de benzodioxepina, que difiere en grupos funcionales y estructura general.
Singularidad
7-(3,4-Dihidro-2H-1,5-benzodioxepin-7-il)-2-(metoximetil)[1,2,4]triazolo[1,5-a]pirimidina es único debido a su combinación de las estructuras de benzodioxepina y triazolopirimidina, que confieren reactividad química y potencial actividad biológica distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C16H16N4O3 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H16N4O3/c1-21-10-15-18-16-17-6-5-12(20(16)19-15)11-3-4-13-14(9-11)23-8-2-7-22-13/h3-6,9H,2,7-8,10H2,1H3 |
Clave InChI |
SIABYTUVSSYCLT-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3)OCCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-N-[3-(propanoylamino)phenyl]cyclopentanecarboxamide](/img/structure/B11234715.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11234716.png)
![N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11234719.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11234728.png)
![N-(5-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11234746.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11234770.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B11234801.png)
![6-(4-methoxyphenyl)-N-(4-methylbenzyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11234807.png)
